molecular formula C8H10O2 B2960472 Spiro[2.5]octane-4,6-dione CAS No. 280568-01-6

Spiro[2.5]octane-4,6-dione

Cat. No.: B2960472
CAS No.: 280568-01-6
M. Wt: 138.166
InChI Key: XVSNPBIXAFEBRJ-UHFFFAOYSA-N
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Description

Spiro[2.5]octane-4,6-dione is a unique organic compound characterized by its spirocyclic structure, where two rings share a single common atom. This compound is notable for its stability and reactivity, making it a valuable subject of study in organic chemistry. The molecular formula of this compound is C8H10O2, and it has a molecular weight of 138.17 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Spiro[2.5]octane-4,6-dione typically involves the reaction of cyclohexane-1,3-dione with suitable reagents to form the spirocyclic structure. One efficient method involves the use of (2-bromoethyl)diphenylsulfonium trifluoromethanesulfonate as a reagent. The reaction is carried out in ethyl acetate at room temperature with potassium carbonate as a base, yielding high amounts of the desired spiro compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions: Spiro[2.5]octane-4,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diketones.

    Reduction: Reduction reactions can convert the diketone groups into alcohols.

    Substitution: The spirocyclic structure allows for substitution reactions at specific positions, leading to the formation of diverse derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.

Major Products: The major products formed from these reactions include various substituted spirocyclic compounds, which can be further utilized in synthetic chemistry and material science .

Scientific Research Applications

Spiro[2.5]octane-4,6-dione has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Spiro[3.5]nonane-6,8-dione
  • Spiro[4.5]decane-7,9-dione
  • Spiro[2.5]octane-5,7-dione

Comparison: Spiro[2.5]octane-4,6-dione is unique due to its specific ring size and the position of the diketone groups. Compared to similar compounds, it exhibits distinct reactivity and stability, making it particularly useful in synthetic applications. The spirocyclic structure also imparts unique physical and chemical properties that differentiate it from other spiro compounds .

Properties

IUPAC Name

spiro[2.5]octane-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c9-6-1-2-8(3-4-8)7(10)5-6/h1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVSNPBIXAFEBRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC2)C(=O)CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

74.5 g of methyl 3-(1-acetylcyclopropyl)propionate (0.32 mol) are dissolved in 1 l of tetrahydrofuran and the solution is treated portionwise with 14.3 g of sodium hydride (55% suspension in oil, 0.32 mol) at room temperature. After 1 hour, the reaction mixture is diluted with 200 ml of dimethylformamide and warmed to 70° C. After 8 hours, tetrahydrofuran is removed in vacuo, and the residue is poured into 2 N hydrochloric acid and extracted with diethyl ether. The organic phase is dried over sodium sulfate and concentrated, and column chromatography over silica gel (methylene chloride:ethanol 9:1 as eluent) gives spiro[2.5]octane-4,6-dione in the form of white crystals of melting point 116-118° C.
Quantity
74.5 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
14.3 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

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